molecular formula C24H16N2O4 B1615588 2,6-bis(3-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone CAS No. 7143-61-5

2,6-bis(3-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone

Cat. No.: B1615588
CAS No.: 7143-61-5
M. Wt: 396.4 g/mol
InChI Key: KHYYZKOAWKXYKK-UHFFFAOYSA-N
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Description

Benzo[1,2-c:4,5-c’]dipyrrole-1,3,5,7(2H,6H)-tetrone, 2,6-bis(3-methylphenyl)- is a complex organic compound known for its unique chemical structure and properties This compound is part of a class of heterocyclic compounds that contain nitrogen atoms within their ring structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,2-c:4,5-c’]dipyrrole-1,3,5,7(2H,6H)-tetrone, 2,6-bis(3-methylphenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are employed to optimize the production process. These methods help in maintaining consistency and efficiency in large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

Benzo[1,2-c:4,5-c’]dipyrrole-1,3,5,7(2H,6H)-tetrone, 2,6-bis(3-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

Benzo[1,2-c:4,5-c’]dipyrrole-1,3,5,7(2H,6H)-tetrone, 2,6-bis(3-methylphenyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzo[1,2-c:4,5-c’]dipyrrole-1,3,5,7(2H,6H)-tetrone, 2,6-bis(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dithieno[2,3-d2′,3′-d′′]benzo[1,2-b4,5-b′]dithiophene: Known for its use in polymer solar cells and its extended conjugation length.

    Benzo[c][1,2]dithiol-3-ones: Used in the synthesis of N-containing heterocycles.

Uniqueness

Benzo[1,2-c:4,5-c’]dipyrrole-1,3,5,7(2H,6H)-tetrone, 2,6-bis(3-methylphenyl)- stands out due to its unique chemical structure, which imparts distinct properties and reactivity

Properties

CAS No.

7143-61-5

Molecular Formula

C24H16N2O4

Molecular Weight

396.4 g/mol

IUPAC Name

2,6-bis(3-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone

InChI

InChI=1S/C24H16N2O4/c1-13-5-3-7-15(9-13)25-21(27)17-11-19-20(12-18(17)22(25)28)24(30)26(23(19)29)16-8-4-6-14(2)10-16/h3-12H,1-2H3

InChI Key

KHYYZKOAWKXYKK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=CC(=C5)C

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=CC(=C5)C

7143-61-5

Origin of Product

United States

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